molecular formula C10H11BrO2 B13168380 (R)-2-Bromo-4-phenylbutanoicacid

(R)-2-Bromo-4-phenylbutanoicacid

Cat. No.: B13168380
M. Wt: 243.10 g/mol
InChI Key: DJQJKQPODCNTSE-SECBINFHSA-N
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Description

®-2-Bromo-4-phenylbutanoicacid is an organic compound characterized by the presence of a bromine atom attached to the second carbon of a butanoic acid chain, which also contains a phenyl group on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-phenylbutanoicacid typically involves the bromination of 4-phenylbutanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-phenylbutanoicacid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-2-Bromo-4-phenylbutanoicacid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form ®-2-bromo-4-phenylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can yield ®-2-bromo-4-phenylbutanoic acid derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

  • Substitution with hydroxide yields ®-2-hydroxy-4-phenylbutanoic acid.
  • Reduction yields ®-2-bromo-4-phenylbutanol.
  • Oxidation can produce various carboxylic acid derivatives.

Scientific Research Applications

®-2-Bromo-4-phenylbutanoicacid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Bromo-4-phenylbutanoicacid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (S)-2-Bromo-4-phenylbutanoicacid
  • 2-Bromo-4-phenylbutanoic acid (racemic mixture)
  • 2-Chloro-4-phenylbutanoic acid

Comparison:

    Chirality: ®-2-Bromo-4-phenylbutanoicacid is chiral, whereas the racemic mixture contains both enantiomers.

    Reactivity: The presence of bromine in ®-2-Bromo-4-phenylbutanoicacid makes it more reactive in substitution reactions compared to its chloro counterpart.

    Biological Activity: The specific enantiomer ® may exhibit different biological activities compared to the (S) enantiomer or the racemic mixture, highlighting its uniqueness in research applications.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(2R)-2-bromo-4-phenylbutanoic acid

InChI

InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1

InChI Key

DJQJKQPODCNTSE-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)Br

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)Br

Origin of Product

United States

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